N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a triazole ring, which contributes to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and ethyl groups.
The next step involves the formation of the triazole ring. . The final step is the coupling of the indole derivative with the triazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target molecules . These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features but different substituents.
(S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]acetamide: A compound with a similar indole core but different functional groups.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the chloro-substituted indole and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-9-1-2-11-10(5-9)8(6-16-11)3-4-15-13(20)12-7-17-19-18-12/h1-2,5-7,16H,3-4H2,(H,15,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVEBJDVXUZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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